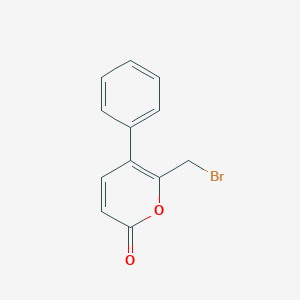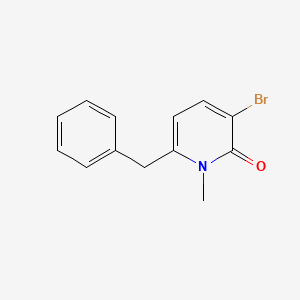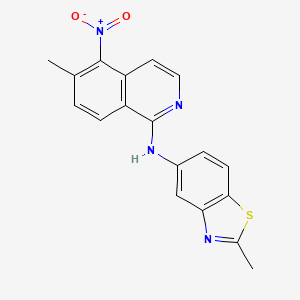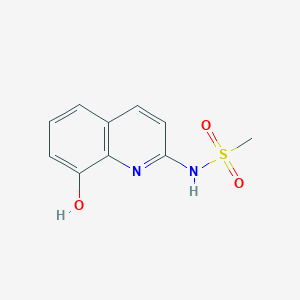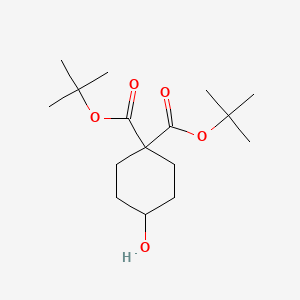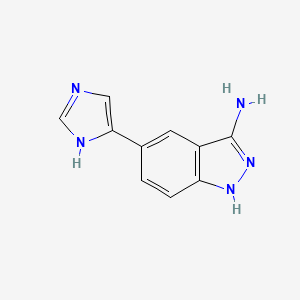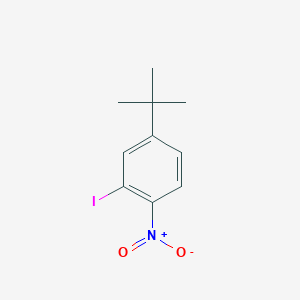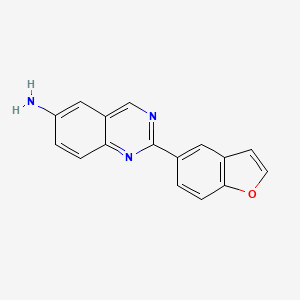
2-(1-Benzofuran-5-yl)quinazolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzofuran-5-yl)quinazolin-6-amine is a heterocyclic compound that combines the structural features of benzofuran and quinazoline. Benzofuran is known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Quinazoline derivatives are also significant in medicinal chemistry due to their diverse pharmacological activities . The combination of these two moieties in a single compound offers potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-5-yl)quinazolin-6-amine typically involves the construction of the benzofuran and quinazoline rings followed by their coupling. One common method is the cyclization of appropriate precursors under specific conditions. For instance, benzofuran can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds . Quinazoline derivatives can be synthesized via the Michael addition of anthranilamide to a ketoalkyne, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic routes for higher yields and purity. Microwave-assisted synthesis (MWI) has been employed to obtain benzofuran derivatives efficiently . This method reduces reaction times and improves yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-5-yl)quinazolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinazoline ring, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzofuran or quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitution can involve reagents like sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2-carboxylic acid, while reduction of the quinazoline ring can produce dihydroquinazoline derivatives.
Scientific Research Applications
2-(1-Benzofuran-5-yl)quinazolin-6-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound can be used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Medicine: Due to its potential antimicrobial and anticancer properties, it is investigated for drug development
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-5-yl)quinazolin-6-amine involves its interaction with specific molecular targets. For instance, benzofuran derivatives have been shown to inhibit enzymes involved in microbial resistance, while quinazoline derivatives can inhibit tyrosine kinases, which are crucial in cancer cell proliferation . The compound’s effects are mediated through binding to these targets, leading to the disruption of essential biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness
2-(1-Benzofuran-5-yl)quinazolin-6-amine is unique due to the combination of benzofuran and quinazoline moieties, which endows it with a broad spectrum of biological activities. This dual functionality makes it a promising candidate for developing new therapeutic agents with enhanced efficacy and reduced side effects.
Properties
Molecular Formula |
C16H11N3O |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-(1-benzofuran-5-yl)quinazolin-6-amine |
InChI |
InChI=1S/C16H11N3O/c17-13-2-3-14-12(8-13)9-18-16(19-14)11-1-4-15-10(7-11)5-6-20-15/h1-9H,17H2 |
InChI Key |
YFNJRFRROOLASK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C3=NC=C4C=C(C=CC4=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![B-[5-chloro-2-[(diethylamino)carbonyl]phenyl]Boronic acid](/img/structure/B13880529.png)
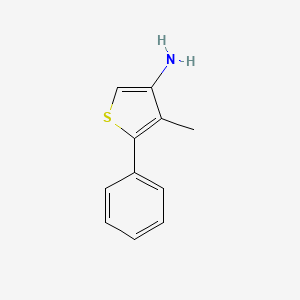
![6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13880543.png)
![Acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid](/img/structure/B13880545.png)
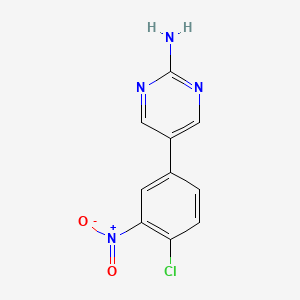
![4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one](/img/structure/B13880557.png)
![2-Phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13880558.png)
